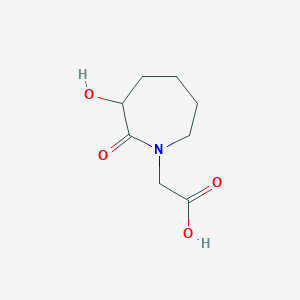

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a powder at room temperature . It has a molecular weight of 187.2 . The compound should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Derivatives

A study by Čačić et al. (2006) explored the synthesis of various compounds using (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide as a key intermediate. This research is important for understanding the potential applications and modifications of compounds similar to 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid in pharmaceutical chemistry.

Chemical Properties and Analysis

The investigation of oxocarboxylic acid oximes, including studies on their NMR spectra, by Malek et al. (2004) provides insights into the chemical properties and behavior of compounds structurally related to 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid.

Molecular Properties Investigation

Research by Bouklah et al. (2012) on the DFT and quantum chemical investigation of various pyrrolidinones sheds light on the molecular properties and behavior of compounds similar to 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid.

Potential Biological and Pharmacological Applications

Antimicrobial Activity

The synthesis of derivatives from similar compounds and their potential antimicrobial activity, as discussed in Čačić et al. (2009), indicates the possibility of using 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid derivatives in antibacterial applications.

Reaction Product Analysis

A study by Jiang et al. (2009) on hydroxycinnamic acid-Maillard reaction products in low-moisture baking model systems can provide a framework for understanding how 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid might react under similar conditions.

Chemical Synthesis and Stability

Green Synthesis Approach

The work of Rasouli et al. (2012) on a green one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives showcases eco-friendly synthesis methods that could be applicable to 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid.

Novel Synthesis Methodology

A novel synthesis method for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, as described by Pan et al. (2013), may offer insights into new synthesis pathways for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid.

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be identified .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid’s action are currently unknown. As more research is conducted, the specific effects of this compound at the molecular and cellular level will be determined .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWHOXKTCSOLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)

![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)